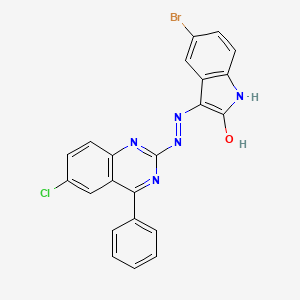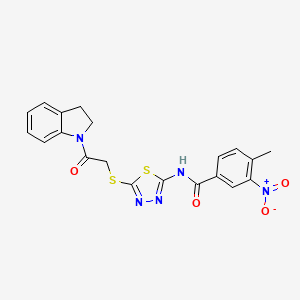![molecular formula C20H24FN3OS B2983901 N-((3s,5s,7s)-adamantan-1-yl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide CAS No. 1351648-60-6](/img/structure/B2983901.png)
N-((3s,5s,7s)-adamantan-1-yl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3s,5s,7s)-adamantan-1-yl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide is a synthetic compound known for its applications in various scientific fields. This compound features a unique structural composition that includes an adamantane core and a 4-fluorobenzo[d]thiazol group. Its molecular structure is designed to interact with specific biological targets, making it valuable in research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Step 1: Synthesis of Intermediate (Adamantan-1-amine)
Reagents: Adamantane, hydroxylamine
Conditions: Catalytic hydrogenation under high pressure
Products: Adamantan-1-amine
Step 2: Synthesis of Intermediate (4-Fluorobenzo[d]thiazole)
Reagents: 4-fluoroaniline, sulfur, and base
Conditions: Heated reaction in the presence of a strong base
Products: 4-fluorobenzo[d]thiazole
Step 3: Coupling Reaction
Reagents: Adamantan-1-amine, 4-fluorobenzo[d]thiazole, methylamine, acetic anhydride
Conditions: Heated at reflux
Products: N-((3s,5s,7s)-adamantan-1-yl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide
Industrial Production Methods: In industrial settings, these reactions are typically carried out in large reactors with optimized conditions for yield and purity. Continuous flow methods and advanced purification techniques like column chromatography are often employed to ensure product consistency and quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically yielding products with additional oxygen functionalities.
Reduction: Reduction reactions may convert the compound into derivatives with reduced double bonds or removal of oxygen groups.
Substitution: The presence of the fluorobenzothiazole ring allows for various substitution reactions, particularly on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst
Substitution: Electrophilic aromatic substitution using reagents like nitronium ion (NO2+)
Major Products Formed: Depending on the type of reaction, products can range from hydroxylated, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
N-((3s,5s,7s)-adamantan-1-yl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide finds use in numerous research fields:
Chemistry: Studied for its unique reactivity patterns and potential as a synthetic intermediate.
Biology: Used in the study of cell signaling pathways and interaction with cellular receptors.
Medicine: Investigated for its potential therapeutic effects, including antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the development of new materials with specialized properties.
Mechanism of Action
The compound's mechanism of action involves interaction with specific molecular targets, such as protein receptors or enzymes. Its structure allows it to fit into binding sites with high affinity, modulating biological pathways:
Molecular Targets: Specific protein receptors, enzymes involved in metabolic pathways
Pathways Involved: Signal transduction pathways, enzyme inhibition
Comparison with Similar Compounds
Adamantane derivatives
Benzothiazole derivatives
Fluorinated aromatic compounds
This comparison highlights its distinct structural features and how they contribute to its specific reactivity and applications.
Properties
IUPAC Name |
N-(1-adamantyl)-2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3OS/c1-24(19-22-18-15(21)3-2-4-16(18)26-19)11-17(25)23-20-8-12-5-13(9-20)7-14(6-12)10-20/h2-4,12-14H,5-11H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVHATSSOCCZJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC12CC3CC(C1)CC(C3)C2)C4=NC5=C(C=CC=C5S4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3,4-diethoxybenzamide](/img/structure/B2983820.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate](/img/structure/B2983821.png)


![2-Chloro-N-(imidazo[2,1-b][1,3]thiazol-5-ylmethyl)propanamide](/img/structure/B2983828.png)

![1-methyl-2lambda~6~-thieno[3,2-c][1,2]thiazine-2,2,4(1H,3H)-trione 4-[N-(4-fluorophenyl)hydrazone]](/img/structure/B2983831.png)
![2-(1,3-benzodioxol-5-yl)-5-(4-tert-butylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/new.no-structure.jpg)
![4-(4-Allyl-2-methoxyphenoxy)-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2983835.png)
![N-(5-chloro-2-methylphenyl)-2-[(6-methyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide](/img/structure/B2983836.png)
![N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B2983837.png)

![4-({4-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}methyl)-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B2983841.png)
